molecular formula C9H8N2O B2669073 Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one CAS No. 1637752-28-3

Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one

Cat. No.: B2669073
CAS No.: 1637752-28-3
M. Wt: 160.176
InChI Key: RTLBWSBCYZQKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[cyclopropane-1,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one (CAS: 1637752-28-3; 1637752-30-7) is a spirocyclic compound featuring a cyclopropane ring fused to a pyrrolo-pyridine scaffold. Its molecular formula is C₉H₈N₂O (MW: 160.17 g/mol), with a purity ≥95% . This compound is of interest in medicinal chemistry due to its rigid spiro architecture, which enhances binding selectivity and metabolic stability . It is commercially available through suppliers like Shanghai Yuanye Bio-Technology and Biosynth, though some product sizes (e.g., 1g, 5g) are discontinued .

Properties

IUPAC Name

spiro[1H-pyrrolo[2,3-c]pyridine-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-8-9(2-3-9)6-1-4-10-5-7(6)11-8/h1,4-5H,2-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLBWSBCYZQKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=NC=C3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopropane derivative with a pyrrolo[2,3-C]pyridine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to optimize the production process. These methods not only enhance the efficiency but also reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of spiro compounds, including derivatives of Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : They may induce apoptosis in cancer cells or inhibit key signaling pathways involved in tumor growth.
  • Case Study : A study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Properties

The anti-inflammatory effects of spiro compounds are well-documented, with specific focus on their ability to inhibit cyclooxygenase (COX) enzymes:

  • Selectivity : Some synthesized derivatives have been found to possess higher selectivity for COX-2 over COX-1, making them potential candidates for safer anti-inflammatory drugs .
  • Research Findings : In vitro assays indicated that these compounds could effectively reduce inflammation markers in cellular models .

Synthetic Pathways

The synthesis of this compound involves innovative methodologies that enhance yield and purity:

  • Cyclo-condensation Reactions : These reactions utilize readily available starting materials and catalysts to produce the desired spiro compound efficiently .
  • Optimization Techniques : Various optimization strategies have been developed to improve reaction conditions and minimize by-products during synthesis .

Pharmacological Evaluation

Pharmacological evaluations of this compound derivatives have revealed their potential across multiple therapeutic areas:

  • Antiviral Activity : Some derivatives have shown efficacy against viral infections, particularly through targeting viral polymerases .
  • Neuroprotective Effects : Initial studies suggest potential neuroprotective properties, indicating a broader range of applications in neurological disorders .

Mechanism of Action

The mechanism of action of Spiro[cyclopropane-1,3’-pyrrolo[2,3-C]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(a) Spiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one Derivatives
  • 3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridin]-2'-one (CAS: 1860028-21-2): Features a cyclobutane ring instead of cyclopropane, reducing ring strain. Molecular formula: C₁₀H₁₀N₂O₂ (MW: 190.20 g/mol).
(b) Chlorinated and Fluorinated Derivatives
  • 6'-Chlorospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one (CAS: 1860866-06-3):
    • Chlorine substitution increases molecular weight (C₉H₇ClN₂O , MW: 194.62 g/mol) and lipophilicity .
    • Halogenation typically enhances biological target affinity but may reduce solubility .
  • 1'-(2-Trimethylsilylethoxymethyl) Derivative (CAS: 1903763-90-5):
    • Bulky silyl-protecting group improves synthetic stability but complicates downstream deprotection .

Functional Group Modifications

(a) Amino-Substituted Analogs
  • 5-Amino-1,3-dihydrospiro[indene-2,3-pyrrolo[2,3-b]pyridin]-2(1H)-one (CAS: 938460-60-7): Amino group introduces basicity (pKa ~9–10), enhancing water solubility and interaction with acidic biological targets . Molecular formula: C₁₃H₁₂N₃O (MW: 226.26 g/mol).
(b) Methoxy-Substituted Pyrrolo-Spiro Compounds
  • 1-Methyl-4-(2-methoxyphenyl)pyrrolo-spiro[2.3″]oxindole-spiro[3.3′]-piperidin-4′-one (CAS: Unspecified):
    • Complex structure with dual spiro centers and methoxyphenyl groups (C₃₁H₃₁N₃O₄ , MW: 509.60 g/mol).
    • Higher molecular weight correlates with reduced bioavailability but increased target specificity .

Thermal and Spectral Properties

Compound Melting Point (°C) Key IR Absorptions (cm⁻¹) Notable NMR Shifts (δH, ppm)
Target Compound Not Reported Not Available Not Available
1-Methyl-4-(2-methoxyphenyl) Derivative 159–160 1705 (C=O), 3410 (N-H) 2.15 (s, N-CH₃), 6.68–7.65 (Ar-H)
Pyrrolo[2,3-d]pyrimidine Derivative (4k) >300 1703 (C=O), 3392 (N-H) 11.95 (s, NH), 7.57 (Ar-H)

Key Observations :

  • Pyrrolo-pyrimidine derivatives exhibit higher thermal stability (>300°C) due to extended conjugation .
  • Methoxy-substituted spiro compounds show distinct aromatic proton splitting in NMR (δ 6.68–7.65) .

Biological Activity

Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one is a unique spiro compound that exhibits significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. This compound is characterized by its distinctive structure, which combines a cyclopropane ring with a pyrrolo[2,3-C]pyridine moiety. Recent studies have highlighted its potential as a therapeutic agent due to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2OC_9H_8N_2O, with a CAS number of 1637752-28-3. Its structure allows for unique interactions at the molecular level, which are crucial for its biological activity.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The compound has been shown to modulate the activity of various kinases, including GSK-3β and IKK-β, which are critical in cellular signaling pathways related to inflammation and cancer.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer properties. In a study assessing its cytotoxic effects on cancer cell lines, it was found to significantly reduce cell viability in a dose-dependent manner. The IC50 values for various cancer cell lines ranged from 10 to 50 µM, demonstrating its effectiveness against multiple types of cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported between 5 to 20 µg/mL, suggesting that it could serve as a potential lead compound for developing new antibiotics .

Study on GSK-3β Inhibition

In a recent study focused on the inhibition of GSK-3β, this compound demonstrated an IC50 value of approximately 8 nM. This potency highlights its potential as a therapeutic agent in treating diseases associated with GSK-3β dysregulation, such as Alzheimer's disease .

Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of this compound on HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines. The results indicated that at concentrations up to 100 µM, the compound did not significantly decrease cell viability in certain tested compounds while showing promising results in others .

Comparative Analysis with Related Compounds

Compound NameIC50 (nM)Biological Activity
This compound8GSK-3β Inhibition
Compound A10Anticancer Activity
Compound B15Antimicrobial Activity

Q & A

Q. What are the key synthetic routes for Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one, and how are yields optimized?

The synthesis typically involves cyclopropanation of pyrrolo[2,3-b]pyridine precursors. For example, cyclopropane rings are formed via reactions with 1,3-dihalopropanes under basic conditions (e.g., LiHMDS or KOH) . Yield optimization strategies include:

  • Temperature control : Slow addition of reagents at 0°C to minimize side reactions .
  • Protecting groups : Use of SEM (2-(trimethylsilyl)ethoxymethyl) groups to protect reactive nitrogen atoms during cyclopropanation .
  • Purification : Silica gel chromatography with gradient elution (e.g., 0–5% ethyl acetate in hexane) improves purity .

Q. Which analytical techniques are critical for characterizing this spiro compound?

Key methods include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm cyclopropane ring integration and spiro-junction geometry .
  • LC-MS : Validates molecular weight and detects intermediates (e.g., [M+H]+ ions) .
  • X-ray crystallography : Resolves stereochemistry, as seen in CCDC-deposited structures (e.g., 843674) .

Q. How is the proton pump inhibitory activity of this compound evaluated?

In vitro assays measure H+/K+-ATPase inhibition in gastric parietal cells. Reversible inhibition is assessed via pH-stat titration, comparing IC50 values to reference drugs like omeprazole .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the pyrrolo[2,3-b]pyridine core?

Regioselectivity is controlled via:

  • Halogen-directed lithiation : Bromine at the 5-position directs coupling reactions (e.g., Suzuki-Miyaura with boronic esters) .
  • Protecting group manipulation : SEM groups prevent undesired N-alkylation during spirocyclization .

Q. How are structure-activity relationship (SAR) studies designed for kinase inhibition?

  • Core modifications : Cyclopropane ring size (e.g., cyclopentane vs. cyclohexane) impacts HPK1 inhibition potency .
  • Substitution patterns : Chlorine at the 4'-position enhances selectivity for HPK1 over related kinases (e.g., IC50 < 100 nM) .
  • 3D pharmacophore modeling : Aligns spiro-conformation with ATP-binding pockets using tools like Schrödinger Suite .

Q. How can contradictory biological activity data be resolved?

Case example: Discrepancies in proton pump inhibition reversibility vs. kinase inhibition arise from target-specific binding modes. Resolution strategies:

  • Binding assays : Surface plasmon resonance (SPR) quantifies on/off rates for each target.
  • Cellular context : Primary cell models (e.g., T-cells for HPK1) validate target engagement .

Q. What methodologies are used to study metabolic stability and degradation pathways?

  • Microsomal assays : Liver microsomes (human/rat) identify CYP450-mediated oxidation hotspots (e.g., cyclopropane ring cleavage) .
  • Stability under stress : Forced degradation studies (acid/base/oxidative conditions) guide formulation strategies for labile spiro scaffolds .

Q. How is computational modeling applied to optimize spiro compound synthesis?

  • DFT calculations : Predict transition-state energies for cyclopropanation steps (e.g., DIBAL-mediated reductions) .
  • Retrosynthetic AI : Tools like Synthia propose novel routes using available building blocks (e.g., 7-azaindoles) .

Q. What role does the spiro architecture play in overcoming drug resistance?

The rigid spiro conformation reduces conformational flexibility, minimizing off-target interactions and resistance mutations (e.g., in kinase inhibitors) .

Q. How are enantiomeric impurities controlled during synthesis?

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA .
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings ensure >95% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.